2-Chloroquinolin-4-amine

Description

Overview of the Quinoline (B57606) Heterocyclic System in Drug Discovery

Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. nih.govontosight.ai This nitrogen-containing bicyclic system, also known as 1-azanaphthalene or benzo[b]pyridine, is a fundamental structure in the field of medicinal chemistry. nih.govsci-hub.se The quinoline nucleus is a privileged scaffold, meaning it appears as a core motif in numerous compounds that exhibit a wide range of biological activities. sci-hub.se

The significance of the quinoline core in drug discovery stems from its presence in many naturally occurring bioactive molecules, most notably the Cinchona alkaloids such as quinine. rsc.org Its synthetic versatility allows for the generation of a vast number of structurally diverse derivatives, which has been crucial for the development of new therapeutic agents. nih.gov Compounds containing the quinoline framework have demonstrated a broad spectrum of pharmacological properties, making them a focal point for research. rsc.orgorientjchem.org

Table 1: Therapeutic Applications of the Quinoline Scaffold

| Therapeutic Area | Examples of Activity |

|---|---|

| Antimalarial | Found in drugs like quinine, chloroquine (B1663885), mefloquine, and primaquine. rsc.org |

| Anticancer | Derivatives can induce apoptosis, inhibit angiogenesis, and disrupt cell migration. rsc.orgresearchgate.net |

| Antimicrobial | Includes antibacterial (e.g., fluoroquinolones) and antifungal properties. sci-hub.sersc.org |

| Antiviral | Shows potential against various viruses. orientjchem.orgresearchgate.net |

| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory effects. orientjchem.orgresearchgate.net |

| Other | Includes anti-tubercular (e.g., bedaquiline), local anesthetic (e.g., dibucaine), and antileishmanial activities. rsc.org |

The ability of the quinoline structure to be modified at various positions allows medicinal chemists to fine-tune its properties to interact with specific biological targets like enzymes and receptors, leading to the development of potent and selective drugs. nih.govontosight.ai

Historical and Current Significance of the 4-Aminoquinoline (B48711) Scaffold in Therapeutic Applications

Within the broad family of quinoline derivatives, the 4-aminoquinoline scaffold holds particular historical and ongoing importance. frontiersin.org The journey of 4-aminoquinolines in medicine is prominently marked by their role in combating malaria. hilarispublisher.com Chloroquine (CQ), a well-known 4-aminoquinoline derivative, was synthesized in the 1930s and became a cornerstone of malaria treatment for much of the 20th century due to its high efficacy, low cost, and tolerability. mdpi.comtaylorandfrancis.com Another important derivative, hydroxychloroquine (B89500) (HCQ), was synthesized in 1946 and found to be a safer alternative. mdpi.com These compounds were among the first successful synthetic antimalarials developed to improve upon the natural alkaloid, quinine. hilarispublisher.comtaylorandfrancis.com

The significance of the 4-aminoquinoline scaffold extends far beyond its historical use as an antimalarial. westminster.ac.uk Its unique chemical properties, such as the ability to accumulate in acidic cellular compartments like lysosomes, have opened up avenues for new therapeutic applications. frontiersin.org Today, the 4-aminoquinoline framework is recognized as a key pharmacophore in the development of drugs for a multitude of diseases. frontiersin.orgwestminster.ac.uk

Current research highlights the versatility of this scaffold, with derivatives being investigated for a wide array of biological activities. frontiersin.org These compounds have shown promise as anticancer agents, with some derivatives demonstrating potent cytotoxic effects on various human cancer cell lines. westminster.ac.uknih.gov Furthermore, they are being explored as antiviral, antibacterial, antifungal, anti-inflammatory, and antileishmanial agents. frontiersin.org The immunostimulatory properties of 4-aminoquinolines have also attracted considerable attention, particularly their ability to act as agonists or antagonists of Toll-like receptors (TLRs), which play a crucial role in the immune system. frontiersin.orgfrontiersin.org

Table 2: Biological Activities of the 4-Aminoquinoline Scaffold

| Biological Activity | Therapeutic Target/Application |

|---|---|

| Antimalarial | Treatment of Plasmodium falciparum malaria (e.g., Chloroquine, Amodiaquine). rsc.orgfrontiersin.org |

| Anticancer | Cytotoxicity against various cancer cell lines, including breast cancer. westminster.ac.uknih.gov |

| Antiviral | Investigated for activity against viruses such as SARS-CoV. nih.gov |

| Antileishmanial | Design of agents targeting Leishmania parasites. frontiersin.orgnih.gov |

| Immunomodulatory | Agonists and antagonists of Toll-like receptors (TLRs). frontiersin.orgfrontiersin.org |

| Antibacterial | Efficacy against various bacterial strains. frontiersin.orgmdpi.com |

| Antifungal | Activity against fungal pathogens. frontiersin.org |

| Anti-inflammatory | Use in inflammatory and rheumatic diseases. westminster.ac.uk |

Research Landscape of 2-Chloroquinolin-4-amine and its Functionalized Derivatives

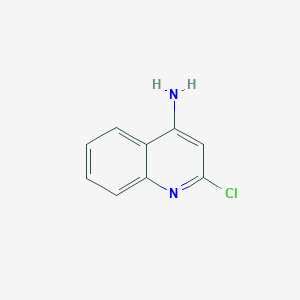

The specific compound this compound is a quinoline derivative that features a chlorine atom at the 2-position and an amino group at the 4-position. cymitquimica.com This particular arrangement of substituents makes it a valuable building block in medicinal chemistry. cymitquimica.com The presence of the chlorine atom at the C2 position and the amino group at the C4 position provides reactive sites for further chemical modification, allowing for the synthesis of a diverse library of functionalized derivatives.

Research into 2-chloroquinoline (B121035) derivatives has revealed their potential as bioactive agents. For instance, various derivatives have been synthesized from the related intermediate 2-chloroquinoline-3-carbaldehyde (B1585622), leading to a range of heterocyclic systems with potential pharmacological applications. medcraveonline.comderpharmachemica.comrsc.org Studies have focused on creating derivatives by performing nucleophilic substitution reactions on the chloro-substituted quinoline ring. researchgate.net

The functionalization of the 2-chloroquinoline scaffold has been explored for various therapeutic purposes. Research has shown that derivatives of 2-chloroquinoline can exhibit significant antimicrobial and antifungal activity. medcraveonline.comresearchgate.net For example, a series of secondary amines containing the 2-chloroquinoline moiety were synthesized and screened for their antimycotic properties. researchgate.net In the context of anticancer research, while not directly derived from this compound, related structures like N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives have been synthesized and shown to have potent cytotoxic activity against human cancer cell lines, indicating that the chloro-substituted quinoline scaffold is a promising starting point for developing new anticancer prototypes. ingentaconnect.com The synthesis of 2-aminopyrimidine-based 4-aminoquinolines has also demonstrated that combining the quinoline core with other heterocyclic systems can lead to compounds with potent anti-plasmodial activity. nih.gov

Table 3: Research on Functionalized 2-Chloroquinoline Derivatives

| Derivative Type | Synthetic Approach | Investigated Biological Activity |

|---|---|---|

| Secondary and N-methyl amines | Nucleophilic substitution of 3-chloromethyl-2-chloroquinoline with various amines. researchgate.net | Antifungal. researchgate.net |

| Quinoline-3-carbonitriles | Multistep reactions from 2-chloroquinoline precursors. medcraveonline.com | Antimicrobial (antibacterial and antifungal). medcraveonline.com |

| Schiff bases | Condensation of 2-chloroquinoline-3-carbaldehyde with amines. derpharmachemica.comrsc.org | Intermediates for further synthesis. derpharmachemica.com |

| Fused heterocycles (e.g., pyrazoloquinolines) | Cycloaddition reactions using 2-chloroquinoline-3-carbonitrile. rsc.org | Intermediates for bioactive compounds. rsc.org |

| Amino-triazolyl/tetrazolyl derivatives | Nucleophilic substitution at the C2 position with amino-heterocycles. rsc.org | Potential pharmacologically active agents. rsc.org |

The research landscape suggests that this compound is a compound of interest due to its potential to serve as a precursor for novel therapeutic agents, particularly in the antimicrobial and anticancer fields. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCRGJALYOLXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512279 | |

| Record name | 2-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80947-25-7 | |

| Record name | 2-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroquinolin 4 Amine and Its Analogues

Classical and Established Synthetic Routes

The cornerstone for the synthesis of 2-Chloroquinolin-4-amine and its analogues is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a 4-chloroquinoline derivative, such as 2,4-dichloroquinoline, with an amine substrate. The chlorine atom at the C4 position of the quinoline (B57606) ring is significantly more reactive towards nucleophilic attack than the one at the C2 position, allowing for regioselective substitution. This enhanced reactivity is attributed to the effective stabilization of the Meisenheimer intermediate by the ring nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines with Amine Substrates

The direct displacement of the 4-chloro substituent by an amine is the most common and versatile method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov The reaction conditions can be tailored to accommodate a wide range of amine nucleophiles, from simple alkylamines to more complex anilines.

One of the most straightforward methods for the synthesis of 4-aminoquinolines involves the direct heating of a 4-chloroquinoline with an excess of the desired amine, often without a solvent. nih.gov This method is particularly effective for reactions with alkylamines. nih.gov The excess amine not only acts as the nucleophile but also as a base to neutralize the hydrogen chloride generated during the reaction. Temperatures typically range from 120 to 130 °C, with reaction times extending for several hours to ensure complete conversion. nih.gov For instance, the synthesis of various N-alkyl-7-substituted-quinolin-4-yl)-amines has been successfully achieved by heating the corresponding 7-substituted-4-chloro-quinoline with a primary amine at these temperatures for 6 hours. nih.gov

Table 1: Examples of Direct Thermal Amination of 4-Chloroquinolines

| 4-Chloroquinoline Substrate | Amine | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|---|

| 7-substituted-4-chloro-quinoline | Butyl amine | 120-130 | 6 | Butyl-(7-substituted-quinolin-4-yl)-amine | nih.gov |

| 4,7-dichloroquinoline (B193633) | Ethane-1,2-diamine | 130 | 7 | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |

To improve reaction yields and broaden the scope of applicable amines, base-promoted protocols are frequently employed. The addition of an external base helps to scavenge the HCl produced, preventing the protonation of the amine nucleophile and driving the reaction to completion. nih.gov Common bases used for this purpose include organic amines like triethylamine (TEA) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). nih.govplos.org

The combination of K₂CO₃ and triethylamine has been effectively used in the synthesis of N-benzyl-4-aminoquinolines from 4,7-dichloroquinoline in N-methyl-2-pyrrolidone (NMP) under reflux conditions. plos.org The use of a base like triethylamine or carbonate/bicarbonate has been shown to enhance the reactivity of 4-chloroquinolines towards a wider variety of alkylamines. nih.gov

Table 2: Base-Promoted Amination of 4-Chloroquinolines

| 4-Chloroquinoline Substrate | Amine | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4,7-dichloroquinoline | o-(Diethylaminomethyl)-benzylamine | K₂CO₃, Triethylamine | NMP | Reflux, 15 h | 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine | plos.org |

| 7-substituted-4-chloro-quinoline | Various alkylamines | Triethylamine or Carbonate/Bicarbonate | Various | N/A | 4-aminoquinoline derivatives | nih.gov |

While seemingly counterintuitive, acid catalysis can be a highly effective strategy for the SNAr of 4-chloroquinolines, particularly with aniline nucleophiles. nih.gov Brønsted acids, such as hydrochloric acid (HCl), or Lewis acids can be used in catalytic amounts to promote the reaction. nih.gov The acid is thought to protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack at the C4 position. This approach has proven to be efficient for the incorporation of anilines, providing high yields and a straightforward operational procedure. nih.gov However, this method is generally not suitable for alkylamines, as they are readily protonated by the acid, which deactivates their nucleophilicity. nih.gov An alternative approach involves the use of aniline hydrochlorides, which have also been shown to give good yields of the corresponding 4-anilinoquinolines. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. While less common for the direct synthesis of this compound, related one-pot strategies have been developed for its isomers.

A novel one-pot synthesis of 4-chloroquinolin-2-ylamines, positional isomers of the target compound, has been developed utilizing a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution provides a powerful method for the formation of complex heterocyclic compounds. The key transformation in this synthesis involves the O-alkylation of 4-chloro-1H-quinolin-2-ones with chloroacetamide, which is then followed by a Smiles rearrangement to yield the desired 2-amino-4-chloroquinolines in good yields. This methodology has also been extended to the synthesis of 4-chloroquinolin-2-ylmethylamines and 2-(4-chloroquinolin-2-ylamino)ethanols, demonstrating its versatility.

Multi-Component Cascade Reactions (e.g., Knoevenagel/Michael/Cyclization)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are characterized by high atom economy and procedural simplicity, allowing for the rapid construction of complex molecular frameworks. rsc.org For the synthesis of quinoline derivatives, a cascade sequence involving Knoevenagel condensation, Michael addition, and subsequent cyclization represents a powerful strategy.

While a direct one-pot synthesis of this compound via this specific cascade is not prominently documented, the general approach to the quinoline core can be described. The reaction typically involves:

Knoevenagel Condensation: An initial reaction between an active methylene (B1212753) compound and an aldehyde or ketone, often catalyzed by a base, to form an electron-deficient alkene.

Michael Addition: A nucleophile, such as an aniline derivative, attacks the β-carbon of the newly formed α,β-unsaturated system.

Cyclization: An intramolecular reaction, typically an electrophilic attack on the aniline ring followed by dehydration or aromatization, which closes the heterocyclic ring to form the quinoline scaffold.

This tandem Knoevenagel-Michael reaction with a subsequent cyclization offers a versatile pathway to highly substituted quinolines under mild conditions. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in organic synthesis, offering mild and efficient routes to complex heterocyclic compounds like quinolines. nih.gov Palladium-based catalysts, in particular, have been extensively used for their ability to facilitate a variety of bond-forming reactions. nih.govresearchgate.net

Palladium-catalyzed dehydrogenative coupling is an effective and atom-economical method for constructing the quinoline core. researchgate.netmdpi.com A notable application of this strategy is the synthesis of 4-aminoquinoline derivatives through an aerobic dehydrogenative aromatization process. acs.org This method utilizes a synergistic Pd/Cu catalytic system with oxygen as a green terminal oxidant. acs.org

The reaction proceeds by coupling 2,3-dihydroquinolin-4(1H)-ones with a broad range of aromatic or aliphatic amines. The proposed mechanism involves several key steps:

Dehydrative condensation of the 2,3-dihydroquinolin-4(1H)-one with an amine under acidic conditions to form an imine intermediate.

Tautomerization of the imine to its enamine form.

A palladation reaction, followed by β-hydride elimination, to generate an intermediate that undergoes aromatization to yield the final 4-aminoquinoline product.

The copper co-catalyst facilitates the reoxidation of the palladium catalyst, completing the catalytic cycle. acs.org

This synergistic Pd/Cu catalysis is crucial for achieving high yields with 2,3-dihydroquinolin-4(1H)-one substrates. acs.org

A highly modular and efficient three-component synthesis of 4-aminoquinolines has been developed utilizing a one-pot, two-stage cascade reaction. acs.org This process combines an imidoylative Sonogashira coupling with a subsequent acid-mediated cyclization, starting from readily available materials: an o-bromoaniline, a terminal alkyne, and an isocyanide. acs.org

The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is catalyzed by a combination of palladium and copper complexes. mdpi.com In this cascade, the reaction first forms a C-C bond between the o-bromoaniline and the alkyne, followed by insertion of the isocyanide. The resulting intermediate then undergoes an intramolecular cyclization upon treatment with acid to furnish the 4-aminoquinoline scaffold. acs.org This method tolerates a wide variety of functional groups on all three components, allowing for the synthesis of a diverse library of substituted 4-aminoquinolines, including analogues of the drug chloroquine (B1663885). acs.org

| Product Number | Substituents | Yield (%) |

|---|---|---|

| 9g | N-(tert-Butyl)-2-(4-fluorophenyl)quinolin-4-amine | 77 |

| 9p | N-Isopropyl-2-phenylquinolin-4-amine | 81 |

Diversification and Functionalization Strategies

This compound is a versatile building block that can be readily modified to generate a wide range of derivatives with diverse functionalities. The primary amino group at the C4 position is a key handle for derivatization.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. chemsociety.org.ng The synthesis of Schiff base derivatives of this compound involves a straightforward reaction between the 4-amino group and a selected carbonyl compound. nih.govmdpi.com

The reaction is generally carried out by refluxing an equimolar mixture of this compound and a suitable aldehyde or ketone in a solvent such as absolute ethanol. nih.gov A catalytic amount of acid is often added to facilitate the reaction. nih.gov This method provides a simple and efficient route to a wide variety of Schiff base derivatives, allowing for the introduction of diverse structural motifs onto the quinoline core.

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) | Ethanol, Reflux, Acid catalyst |

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govresearchgate.net The CuAAC reaction specifically joins a terminal alkyne and an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org

To create triazole hybrids of this compound, the quinoline core must first be functionalized with either a terminal alkyne or an azide group. This can be achieved through various synthetic transformations of the 4-amino group. For instance:

Azide Functionalization: The amino group can be converted to an azide via diazotization followed by substitution with an azide salt.

Alkyne Functionalization: An alkyne-containing moiety can be attached to the amino group, for example, by forming an amide bond with an alkynoic acid (e.g., propargyl acid).

Once the functionalized quinoline is prepared, it can be "clicked" with a complementary azide or alkyne partner in the presence of a copper(I) source, such as copper(I) iodide, to yield the desired triazole-quinoline hybrid. researchgate.net This strategy offers a modular and highly efficient approach for linking the 2-chloroquinoline (B121035) scaffold to other molecules, creating complex hybrid structures. mdpi.com

Incorporation of Sulfonamide Moieties

The synthesis of sulfonamide derivatives of the quinoline scaffold is a significant area of interest in medicinal chemistry. A general and effective method for creating these moieties involves the reaction of an amino-substituted quinoline with a sulfonyl chloride in the presence of a base. cbijournal.comijarsct.co.in The nucleophilicity of the amine group on the quinoline derivative is a key factor in the reaction's success. ijarsct.co.in

One approach involves reacting 4-chloroquinoline derivatives with various aminobenzenesulfonamide derivatives. For instance, 4-chloroquinolines can be heated in isopropanol with a catalytic amount of HCl to yield the desired quinoline-based benzenesulfonamides. nih.gov This method has been used to synthesize a series of compounds, including those where the sulfonamide group is positioned at the ortho, meta, or para positions of the anilino moiety. nih.gov

Another synthetic strategy focuses on building the sulfonamide derivative from a diaminoalkane-linked chloroquinoline. In one such synthesis, N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes are reacted with a mesylate precursor, which is itself formed from dansyl chloride and aminoethanol, to produce the final sulfonamide compounds. nih.gov

The reaction conditions for these syntheses can be varied. For example, the coupling of aryl primary amines with aryl sulfonyl chlorides can be carried out using pyridine (B92270) as a base at temperatures ranging from 0-25 °C. cbijournal.com Alternatively, microwave-assisted synthesis provides a rapid and high-yielding method for preparing sulfonamides directly from sulfonic acids, proceeding through a sulfonyl chloride intermediate. cbijournal.com

The following table summarizes representative synthetic approaches to quinoline-based sulfonamides.

Table 1: Synthesis of Quinoline-Based Sulfonamides

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroquinoline derivatives, Aminobenzenesulfonamide derivatives | Isopropanol, catalytic HCl, reflux | 4-Anilinoquinoline-sulfonamides | 65-78% | nih.gov |

| N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes, Dansyl-derived mesylate | Not specified | Dansyl-terminated sulfonamides | Not specified | nih.gov |

| Aryl primary amine, Aryl sulfonyl chloride | Pyridine, 0-25 °C | N-Aryl sulfonamides | Up to 100% | cbijournal.com |

Formation of Thiocarbamide Derivatives

Thiocarbamide (thiourea) derivatives of the 2-chloroquinoline scaffold have been synthesized through various methods, often involving the reaction of an amine-functionalized quinoline with an isothiocyanate or a related reagent. nih.govnih.gov Thiocarbamides are versatile building blocks for a range of heterocyclic compounds.

A specific series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives was synthesized starting from 2-chloro-3-formylquinoline. nih.gov The synthesis involves a reductive amination to form an intermediate amine, which is then reacted to form the final thiocarbamide product. The structures of these compounds were confirmed using IR, 1H and 13C-NMR, and mass spectral data. nih.gov

Another route involves the reaction of N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes with various isothiocyanates to yield a series of 7-chloro-4-aminoquinolyl thioureas. nih.gov This method allows for the introduction of diverse substituents at the terminus of the thiourea moiety, depending on the isothiocyanate used. nih.gov The synthesis of thiosemicarbazide derivatives can also be achieved through the nucleophilic substitution reaction of 4,7-dichloroquinoline with thiosemicarbazide in ethanol, facilitated by ultrasound irradiation. tandfonline.com This reaction proceeds by mixing the reactants and refluxing in an ultrasonic bath. tandfonline.com

The general reaction scheme for the formation of thiocarbamide derivatives often involves the nucleophilic attack of an amine on the carbon atom of an isothiocyanate.

Table 2: Synthesis of 2-Chloroquinoline Thiocarbamide Derivatives

| Quinoline Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (2-Chloroquinolin-3-yl)methanamine derivatives | Substituted phenyl isothiocyanates | Not specified | 1-(Substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide | nih.gov |

| N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes | Isothiocyanates | Not specified | 7-Chloro-4-aminoquinolyl thioureas | nih.gov |

Synthesis of Hybrid Structures with Other Heterocycles

Hybrid molecules incorporating the 2-chloroquinoline core with other heterocyclic systems like thiazolidinones, pyrrolidinediones, and pyrimidinones have been developed through multi-step synthetic pathways.

Thiazolidinones: The synthesis of 2-chloroquinoline-thiazolidinone hybrids often involves a multi-component reaction. researchgate.netnih.gov A common method is the one-pot cyclocondensation of an amine, a substituted aldehyde, and a mercaptocarboxylic acid like thioglycolic acid. nih.govtandfonline.com For example, new hybrids of thiazolidine-2,4-diones with a 2-chloroquinoline-3-yl moiety have been synthesized as part of research into novel bioactive compounds. researchgate.net Another approach involves the incorporation of a 2-imino-thiazolidin-4-one fragment onto the side chain of a 4-amino-7-chloroquinoline precursor. researchgate.net

Pyrrolidinediones: Hybrid structures featuring a 1H-pyrrol-2,5-dione system have been synthesized by modifying the side chain of N-(7-chloroquinolin-4-yl)alkyldiamines. researchgate.net This involves the reaction of the terminal amino group with an appropriate anhydride to form the pyrrolidinedione ring. researchgate.net

Pyrimidinones: The synthesis of 4-aminoquinoline–pyrimidine hybrids can be achieved through a multi-step process. nih.gov A typical route starts with a Biginelli condensation to form a dihydropyrimidinone, which is then oxidized and chlorinated to create a reactive intermediate. nih.gov This intermediate subsequently undergoes a nucleophilic substitution reaction with a 4-amino-7-chloroquinoline derivative, often in the presence of a base like potassium carbonate in a solvent such as acetonitrile, to yield the final hybrid structure. nih.gov Another strategy involves a catalyst-free microwave-assisted aromatic nucleophilic substitution between a quinolin-2(1H)-one derivative and a 4-aryl-2-chloropyrimidine. nih.gov

Table 3: Synthesis of 2-Chloroquinoline Hybrid Structures

| Heterocycle | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Thiazolidinone | One-pot three-component cyclocondensation | Amine, Aldehyde, Mercaptocarboxylic acid | researchgate.netnih.govtandfonline.com |

| Pyrrolidinedione | Modification of 4-amino-7-chloroquinoline side chain | N-(7-chloroquinolin-4-yl)alkyldiamine, Anhydride | researchgate.net |

Complexation with Metal Ions

The quinoline ring system, particularly with nitrogen and other potential donor atoms, serves as an effective ligand for coordination with various metal ions.

Copper(II) Complexes: Copper(II) complexes of 2-chloroquinoline analogues have been synthesized and characterized. A general method involves reacting a methanolic solution of a copper(II) salt, such as copper(II) chloride, with a methanolic solution of the quinoline-based ligand. nih.govnih.gov The reaction mixture is typically refluxed for several hours to yield the solid-colored complex. nih.govnih.gov Spectroscopic data suggests that the ligand often coordinates to the copper ion through the endocyclic nitrogen of the quinoline ring. nih.govnih.gov The resulting complexes can exhibit different coordination geometries, such as a distorted tetrahedral geometry. nih.govresearchgate.net The general formula for these complexes can be represented as [Cu(L)2Cl2] in the solid phase. nih.govnih.gov

Ruthenium Complexes: Ruthenium(II) arene complexes with chelating ligands derived from chloroquinoline have been synthesized. nih.govresearchgate.netrsc.org The synthesis typically involves reacting a ligand, such as N-(2-((pyridin-2-yl)methylamino)ethyl)-7-chloroquinolin-4-amine, with a ruthenium precursor like the [(p-cymene)RuCl2]2 dimer. nih.govrsc.org The reaction is often carried out in a solvent such as dichloromethane at room temperature, yielding complexes like [RuCl(p-cymene)(L)]Cl in good yields. nih.govresearchgate.net In some cases, deprotonation of the ligand using a base like triethylamine or potassium carbonate is performed prior to the addition of the ruthenium dimer. nih.govlu.se

Table 4: Synthesis of 2-Chloroquinoline Metal Complexes

| Metal Ion | Ligand Type | Precursor | Reaction Conditions | Product Formula (Example) | Reference |

|---|---|---|---|---|---|

| Copper(II) | [(7-Chloroquinolin-4-yl)amino]acetophenones | Copper(II) chloride | Methanol, reflux (60 °C, 17h) | [Cu(L)2Cl2] | nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization of 2 Chloroquinolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-chloroquinolin-4-amine derivatives. One-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are routinely employed to provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons of the quinoline (B57606) ring and the protons of the amine group. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the aromatic protons typically resonate in the downfield region between δ 6.5 and 8.2 ppm. echemi.com The amine (NH₂) protons usually appear as a singlet around δ 7.17 ppm. echemi.com

For instance, the ¹H NMR spectrum of the parent compound, this compound, in DMSO-d6 exhibits a singlet at δ 6.51 ppm corresponding to the aromatic proton at position 3. echemi.com The protons of the benzene (B151609) ring of the quinoline nucleus appear as a multiplet between δ 7.42 and 7.70 ppm. echemi.com A singlet at δ 8.17 ppm is also observed for one of the aromatic protons. echemi.com The amino group protons give rise to a singlet at δ 7.17 ppm. echemi.com

In derivatives of this compound, the chemical shifts and splitting patterns of the quinoline protons can be influenced by the nature and position of the substituents. For example, in 2-(4-chlorobenzoyl)-3-(2-chloro-7-methyl-quinolin-4-ylamino)but-2-enenitrile, the methyl group at the 7-position appears as a singlet at δ 2.51 ppm, and the C3-H proton shows as a singlet at δ 7.33 ppm. bldpharm.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound in DMSO-d6, the carbon signals of the quinoline ring are observed in the aromatic region of the spectrum. The reported chemical shifts are δ 100.50, 117.63, 122.44, 124.29, 127.89, 130.24, 147.99, 150.55, and 154.13 ppm. echemi.com The signal at δ 150.55 ppm is attributed to the carbon atom bearing the chlorine (C2), while the signal at δ 154.13 ppm corresponds to the carbon attached to the amino group (C4). echemi.com

Substituents on the quinoline ring or the amino group in its derivatives lead to predictable shifts in the ¹³C NMR spectrum, which are valuable for confirming the structure. For example, in N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the carbons of the morpholine (B109124) ring and the benzamide (B126) moiety are readily identified in the spectrum, confirming the successful functionalization. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT)

Advanced 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives of this compound.

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks within the molecule, helping to trace the connectivity of the protons in the quinoline and any substituent groups. mdpi.comnuph.edu.ua

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of protonated carbons. nih.govmdpi.comnuph.edu.ua

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. nih.govmdpi.comnuph.edu.ua For instance, in a derivative of 7-chloroquinoline (B30040), HMBC was instrumental in assigning all non-protonated carbons. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which simplifies the analysis of the ¹³C NMR spectrum. mdpi.com

The combined application of these techniques allows for a comprehensive structural characterization of novel this compound derivatives. nih.govmdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its derivatives shows characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds.

For the parent this compound, the IR spectrum (KBr pellet) displays characteristic bands at 3459, 3312, and 3182 cm⁻¹ which are attributed to the N-H stretching vibrations of the primary amine group. echemi.com The band at 1643 cm⁻¹ corresponds to the C=N stretching vibration of the quinoline ring. echemi.com

In derivatives, the introduction of other functional groups gives rise to additional characteristic peaks. For example, in 2-(4-chlorobenzoyl)-3-(2-chloroquinolin-4-ylamino)but-2-enenitrile, the presence of a nitrile (CN) group is confirmed by a sharp band around 2205 cm⁻¹, and the carbonyl (C=O) group shows a stretching vibration at 1647 cm⁻¹. bldpharm.com The N-H stretching vibration in this derivative is observed at 3237 cm⁻¹. bldpharm.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 179.62 Da, and the experimentally found value using Electrospray Ionization (ESI-MS) is 179.00 Da, which confirms the molecular formula C₉H₇ClN₂. echemi.com

In the mass spectra of chloro-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a definitive indicator of the presence of a chlorine atom. For derivatives of this compound, mass spectrometry is used to confirm the successful synthesis by identifying the molecular ion peak corresponding to the expected molecular weight of the product. For instance, the mass spectrum of 2-(4-bromobenzoyl)-3-(2-chloroquinolin-4-ylamino)but-2-enenitrile shows the molecular ion peaks at m/z 426 (M+), 428 (M+2), and 430 (M+4), which is consistent with the presence of one bromine and one chlorine atom. bldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular weight of newly synthesized this compound derivatives. This method provides the elemental composition of a molecule with high accuracy, which is crucial for confirming its chemical formula.

HRMS analyses are typically performed using electrospray ionization (ESI) in positive mode. scielo.org.mx For instance, the HRMS of a pyrazine (B50134) amide-4-aminoquinoline hybrid, specifically N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide, showed an observed mass-to-charge ratio (m/z) of 600.08098 for its rhodium complex, which closely matched the calculated value of 600.07987. scielo.org.mx Similarly, its iridium complex exhibited an observed m/z of 688.1368, consistent with the calculated value of 328.1350 for the ligand. scielo.org.mx In another study, a series of β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates were characterized, where the HRMS data was instrumental in confirming their structures. For example, the compound 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione (11c) displayed a molecular ion peak at m/z 438.1451, corresponding to the calculated mass of 438.1459 for C₂₃H₂₃ClN₄O₃. nih.gov Likewise, the derivative 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione (11o) showed a molecular ion peak at m/z 494.2077, which is in close agreement with the calculated value of 494.2085 for C₂₇H₃₁ClN₄O₃. nih.gov The full characterization of a novel 1,2,3-triazole derivative of azidothymidine combined with a 7-chloroquinoline scaffold also relied on HRMS analysis to confirm its chemical structure. mdpi.comresearchgate.net

The following table summarizes representative HRMS data for some this compound derivatives:

| Compound | Chemical Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

| [Rh(L)(Cp)Cl]PF₆ (L = N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide) | C₂₃H₂₄Cl₂N₅ORh | 600.07987 | 600.08098 | scielo.org.mx |

| [Ir(L)(Cp)Cl]PF₆ (L = N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide) | C₂₃H₂₄Cl₂IrN₅O | 328.1350 | 688.1368 | scielo.org.mx |

| 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₃H₂₃ClN₄O₃ | 438.1459 | 438.1451 | nih.gov |

| 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₇H₃₁ClN₄O₃ | 494.2085 | 494.2077 | nih.gov |

Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MS²)

Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MS²) is a powerful tandem mass spectrometry technique used to elucidate the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. wikipedia.org This method is particularly useful for identifying the different structural components of this compound derivatives. nih.gov

In a study of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives and their copper(II) complexes, ESI-CID-MS² was employed to understand their fragmentation patterns. nih.gov The spectra of the ligands showed characteristic isotopic distributions due to the presence of chlorine. nih.gov The fragmentation of the ion at m/z 253-254 was analyzed to propose the structures of the descendant fragments. nih.gov The technique works by accelerating selected ions and allowing them to collide with neutral gas molecules, which induces fragmentation. wikipedia.org This process can be performed at low or high energies, with low-energy CID being highly efficient for fragmentation. wikipedia.org

The fragmentation of lead complexes with deprotonated nucleobases has also been studied using ESI-CID-MS/MS, revealing that the lead cation coordinates with specific nitrogen atoms on the nucleobases. nih.gov This highlights the capability of the technique to probe metal-ligand interactions. The study of explosive compounds using negative-ion ESI-CID-MS² has also been reported, demonstrating its versatility. epa.gov

The table below shows the proposed fragmentation of an ion from a [(7-chloroquinolin-4-yl)amino]acetophenone derivative:

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Structures | Reference |

| 253-254 | 238, 211, 183, 155 | Descendant fragments from the [(7-chloroquinolin-4-yl)amino]acetophenone core | nih.gov |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial for understanding the photophysical properties of this compound derivatives and their interactions with biological macromolecules.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the UV-Vis spectra typically show absorption bands corresponding to π→π* and n→π* transitions.

In a study of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, the UV-Vis spectra in DMSO showed absorption maxima around 259-261 nm, attributed to aromatic π→π* transitions, and another band around 347-362 nm, assigned to π→π* and/or n→π* transitions of the conjugated carbonyl group. nih.gov The UV spectrum of a 1,2,3-triazole derivative of azidothymidine linked to a 7-chloroquinoline scaffold displayed an absorption peak between 250–270 nm and another at 320–350 nm (n→π* transition) in water and acetone. mdpi.com The interaction of a (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA) with serum albumins (BSA and HSA) was also investigated using UV-Vis spectroscopy. rsc.org A blue shift in the absorption spectra of both BSA and HSA upon addition of CQDPA suggested binding and a change in the dielectric environment of the protein residues. rsc.org

The following table presents UV-Vis absorption data for selected this compound derivatives:

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, cm⁻¹ mol⁻¹ L) | Assignment | Reference |

| 2-((7-chloroquinolin-4-yl)amino)-N'-(3-hydroxybenzoyl)acetohydrazide | DMSO | 259 | 2351 | Aromatic π→π | nih.gov |

| 347 | 2335 | π→π and/or n→π* (conjugated carbonyl) | nih.gov | ||

| 2-((7-chloroquinolin-4-yl)amino)-N'-(4-hydroxybenzoyl)acetohydrazide | DMSO | 261 | 2100 | Aromatic π→π | nih.gov |

| 362 | 2792 | π→π and/or n→π* (conjugated carbonyl) | nih.gov | ||

| 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Water, Acetone | 250-270 | Not specified | Aromatic | mdpi.com |

| 320-350 | Not specified | n→π* | mdpi.com |

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of small molecules to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched or enhanced upon ligand binding, providing information about the binding mechanism, affinity, and binding sites.

The interaction of a (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA) with bovine serum albumin (BSA) and human serum albumin (HSA) was investigated using fluorescence spectroscopy. rsc.org The fluorescence intensity of both albumins was quenched upon the addition of CQDPA, indicating an interaction. rsc.org The binding constants (Kb) were determined to be in the range of 10⁴ L·mol⁻¹. swu.ac.th Analysis of the quenching mechanism suggested static quenching, where a complex is formed between the quencher and the fluorophore in the ground state. rsc.org The binding site for these quinoline derivatives on serum albumin was identified as site I (sub-domain IIA) through competitive binding experiments. swu.ac.th Similarly, the fluorescence properties of some 2-chloroquinoline-4-amine derivatives were studied in the context of their binding with bovine serum albumin (BSA), highlighting their potential as fluorescent probes for studying ligand-protein interactions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. ethz.ch It is particularly valuable for characterizing the coordination environment of metal ions in complexes of this compound derivatives. nih.gov

The EPR spectra of copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives were recorded at room temperature. nih.gov For one complex, the spectrum showed an isotropic signal with a giso value of 2.1658, indicating dipolar interactions and spin-red relaxation. nih.gov Another complex exhibited a rhombic symmetry with three g-tensor values (gₓ = 2.3436, gᵧ = 2.1622, and g₂ = 2.1055), suggesting a distorted tetrahedral coordination geometry. nih.gov The geometric parameter G being less than 4 indicated significant exchange interactions between the metal centers in the solid state. nih.gov EPR spectroscopy is a powerful tool for understanding the electronic structure and geometry of paramagnetic metal complexes. srce.hr

The table below summarizes the EPR parameters for a Cu(II) complex of a this compound derivative:

| Complex | g-values | Geometry | Reference |

| Copper(II) complex of 2-((7-chloroquinolin-4-yl)amino)-N'-(4-hydroxybenzoyl)acetohydrazide | gₓ = 2.3436, gᵧ = 2.1622, g₂ = 2.1055 | Rhombic, distorted tetrahedral | nih.gov |

Elemental Analysis (CHN)

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental technique used to determine the empirical formula of a compound. The experimentally determined percentages of these elements are compared with the calculated values for the proposed structure to verify its purity and composition.

Several studies on this compound derivatives report the use of CHN elemental analysis to confirm the structures of the synthesized compounds. nih.govijaprr.com For example, in the synthesis of β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates, the elemental analysis results were in good agreement with the calculated values. For 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione, the found percentages were C, 62.85; H, 5.16; N, 12.85, which are close to the calculated values of C, 62.94; H, 5.28; N, 12.77. nih.gov Similarly, for 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione, the found values were C, 65.67; H, 6.42; N, 11.43, compared to the calculated C, 65.51; H, 6.31; N, 11.32. nih.gov The results of elemental analysis are generally expected to be within ±0.4% of the theoretical values. mdpi.com

The following table presents a comparison of calculated and found elemental analysis data for representative this compound derivatives:

| Compound | Chemical Formula | Calculated (%) | Found (%) | Reference |

| 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₃H₂₃ClN₄O₃ | C: 62.94, H: 5.28, N: 12.77 | C: 62.85, H: 5.16, N: 12.85 | nih.gov |

| 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₇H₃₁ClN₄O₃ | C: 65.51, H: 6.31, N: 11.32 | C: 65.67, H: 6.42, N: 11.43 | nih.gov |

| 2-(3-(2-Chloroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole | C₂₅H₁₆ClN₅O₂S | C: 62.05, H: 3.33, N: 14.47 | C: 62.15, H: 3.41, N: 14.52 | ijaprr.com |

Pharmacological and Biological Activities of 2 Chloroquinolin 4 Amine Derivatives

Antimalarial Activity

The 4-aminoquinoline (B48711) framework is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research has focused on modifying this structure to overcome widespread drug resistance.

Numerous derivatives of 2-chloroquinolin-4-amine have demonstrated significant potency against chloroquine-sensitive (CQS) strains of Plasmodium falciparum. For instance, a series of 4-N-(methyl)-4-amino-7-chloroquinoline derivatives were evaluated against the 3D7 strain, with compound 11a showing high activity with a half-maximal inhibitory concentration (IC50) of 40 nM. Another study synthesized hybrid molecules linking 4-aminoquinoline with pyrano[2,3-c]pyrazole; compound 4b from this series exhibited exceptional activity against the 3D7 strain with an EC50 of 0.0130 µM. nih.gov

Similarly, monoquinoline (MAQ ) and bisquinoline (BAQ ) analogs were tested against the 3D7 strain, showing activity in the nanomolar range. nih.gov A novel pyrrolizidinylmethyl derivative, MG3 , also displayed potent activity against CQS strains like D10 and 3D7. Furthermore, two new 4-aminoquinoline derivatives, TDR 58845 and TDR 58846 , showed low nanomolar IC50 values against the CQ-sensitive 3D7 and D6 lines, with activities equivalent to chloroquine. nih.gov

**Table 1: In Vitro Activity of this compound Derivatives against Drug-Sensitive *P. falciparum***

| Compound | Strain | IC50 / EC50 (nM) |

|---|---|---|

| 11a | 3D7 | 40 |

| 4b | 3D7 | 13 |

| MAQ | 3D7 | Active in nM range |

| BAQ | 3D7 | Active in nM range |

| TDR 58845 | 3D7, D6 | < 12 |

| TDR 58846 | 3D7, D6 | < 12 |

A critical focus of research is the activity of these derivatives against chloroquine-resistant (CQR) strains. Many compounds have shown the ability to overcome resistance mechanisms. The hybrid compound 4b was found to be highly effective against the K1 CQR strain with an EC50 of 0.02 µM. nih.gov The 4-N-(methyl)-4-aminoquinoline derivative 11a also maintained good activity against the K1 strain with an IC50 of 60 nM. acs.org

Quinolizidinyl and quinolizidinylalkyl derivatives of 4-amino-7-chloroquinoline were tested against the W-2 CQR strain, with some compounds being 5 to 10 times more active than chloroquine itself. nih.gov Likewise, the monoquinoline MAQ and bisquinoline BAQ demonstrated nanomolar activity against the W2 CQR clone. nih.gov The novel analogs TDR 58845 and TDR 58846 were also potent against the CQ-resistant W2 clone, with IC50s ranging from 5.52 to 89.8 nM. nih.gov

**Table 2: In Vitro Activity of this compound Derivatives against Drug-Resistant *P. falciparum***

| Compound | Strain | IC50 / EC50 (nM) |

|---|---|---|

| 11a | K1 | 60 |

| 4b | K1 | 20 |

| MAQ | W2 | Active in nM range |

| BAQ | W2 | Active in nM range |

| TDR 58845 | W2 | 5.52 - 89.8 |

| TDR 58846 | W2 | 5.52 - 89.8 |

| Quinolizidinyl Derivatives | W-2 | 5-10x more active than Chloroquine |

The efficacy of these compounds has been validated in rodent malaria models. A novel pyrrolizidinylmethyl derivative, MG3 , was orally active in mice infected with P. berghei, P. chabaudi, and P. yoelii, showing efficacy comparable to or better than chloroquine. mdpi.com In a P. berghei mouse model, the derivatives TDR 58845 and TDR 58846 were able to cure infected BALB/c mice. nih.gov

The monoquinoline analog MAQ was shown to be more effective than its bisquinoline counterpart BAQ in reducing parasitemia in mice infected with P. berghei. nih.gov Furthermore, selected 4-N-(methyl)-4-aminoquinoline derivatives were screened for in vivo activity against a multidrug-resistant strain of Plasmodium yoelii nigeriensis. Compound 9a , at an oral dose of 100 mg/kg, showed 100% parasite inhibition on day 4 post-infection, and two of the five treated mice were completely cured. acs.org

While most research focuses on P. falciparum, some studies have explored the activity of this compound derivatives against other human malaria parasites. The derivative MG3 has been shown to be active against a panel of P. vivax field isolates. mdpi.com The emergence of chloroquine resistance in P. vivax makes this a significant finding, highlighting the potential for these derivatives to treat infections caused by other Plasmodium species. nih.govnih.gov

Anticancer and Antiproliferative Potency

Beyond their antimalarial properties, derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a range of human cancer cell lines.

A series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were evaluated for their in vitro cytotoxicity against four human cancer cell lines, with compounds bearing 2-hydroxyphenyl, pyridinyl, and 5-nitrofuran-2-yl groups showing good activity. researchgate.net

Another study synthesized various 4-aminoquinoline derivatives and tested their cytotoxic effects on human breast tumor cell lines MCF-7 and MDA-MB-468. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 cells. nih.gov Its 7-chloro substitution led to a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine. nih.gov Chloroquine fumardiamides also showed high activity, with IC50 values in the low micromolar range against breast (MCF-7), lung (H460), and colon (HCT 116, SW620) carcinoma cell lines. nih.gov Additionally, certain quinoline (B57606) derivatives have demonstrated cytotoxicity against Caco-2 human epithelial colorectal carcinoma cells, with IC50 values as low as 0.535 µM. brieflands.com

Table 3: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 / GI50 (µM) |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | 8.73 |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast | Potent effects |

| Chloroquine fumardiamides | MCF-7 | Breast | Low µM range |

| Chloroquine fumardiamides | H460 | Lung | Low µM range |

| Chloroquine fumardiamides | HCT 116, SW620 | Colon | Low µM range |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | Colon | 0.535 |

Targeting Specific Proteins (e.g., Eg5 Kinesin Spindle Protein Inhibition)

The kinesin spindle protein (Eg5), a motor protein essential for the formation of the bipolar spindle during mitosis, is a key target in cancer therapy. nih.gov Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death in proliferating cancer cells. nih.gov Derivatives of 7-chloroquinoline (B30040) have been specifically designed and evaluated as Eg5 inhibitors. nih.gov

A study focused on 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives identified compounds with potent inhibitory activity against Eg5. nih.gov Two compounds, in particular, demonstrated significant inhibition and antiproliferative effects against MCF-7 breast cancer cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds against the Eg5 protein were determined to be 1.519 µM and 0.2848 µM, respectively. nih.gov Molecular modeling and simulation studies confirmed that these derivatives form stable interactions within the active site of the Eg5 protein. nih.gov These findings underscore the potential of 7-chloroquinolin-4-amine (B103981) derivatives as anticancer agents that function through the specific inhibition of Eg5. nih.gov

Table 1: Eg5 Inhibition by 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Derivatives

| Compound | Target Protein | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | Eg5 Kinesin Spindle Protein | 1.519 ± 0.4415 |

| Derivative 2 | Eg5 Kinesin Spindle Protein | 0.2848 ± 0.070 |

Influence on Tumor Development and Drug Resistance

Derivatives of this compound have shown significant potential in oncology by directly inhibiting tumor cell growth and potentially overcoming drug resistance. semanticscholar.orgmdpi.com The development of hybrid molecules, which combine the 7-chloroquinoline scaffold with other pharmacologically active moieties like benzimidazole, is a strategy aimed at enhancing pharmacological potency and addressing resistance. mdpi.com

Research into 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives revealed potent anti-proliferative activities against various human cancer cell lines, including prostate (PC3), chronic myeloid leukemia (K562), and cervical cancer (HeLa). nih.gov One derivative, compound 5e, was particularly effective, with IC₅₀ values of 0.49 µM against PC3 cells, 0.08 µM against K562 cells, and 0.01 µM against HeLa cells. nih.gov Further investigation showed that this compound disrupts the cellular tubulin network, arrests the cell cycle in the G2/M phase, and induces apoptosis. nih.gov

Similarly, newly synthesized 2-morpholino-4-anilinoquinoline derivatives were assessed for their anticancer activity against the HepG2 human liver cancer cell line. rsc.org Several of these compounds exhibited high activity, with IC₅₀ values of 11.42 µM, 8.50 µM, and 12.76 µM. rsc.org Notably, one of the most active compounds was also the most effective at inhibiting cancer cell migration and adhesion, processes that are crucial in drug resistance and metastasis. rsc.org The strategy of creating hybrid compounds has also been explored to overcome multidrug resistance, a significant challenge in chemotherapy. semanticscholar.orgmdpi.com

Table 2: In Vitro Antitumor Activity of Selected Quinoline Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-(Trifluoromethyl)quinolin-4-amine (5e) | PC3 (Prostate) | 0.49 |

| 2-(Trifluoromethyl)quinolin-4-amine (5e) | K562 (Leukemia) | 0.08 |

| 2-(Trifluoromethyl)quinolin-4-amine (5e) | HeLa (Cervical) | 0.01 |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 |

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 |

| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 |

Antimicrobial Spectrum

The antimicrobial properties of this compound derivatives have been investigated against a range of pathogenic microorganisms, including bacteria and mycobacteria.

New (2-chloroquinolin-3-yl)methyleneamino guanidine (B92328) derivatives have been synthesized and evaluated for their antibacterial properties. These compounds generally exhibited good inhibitory activities against a panel of bacterial strains, with Minimum Inhibitory Concentrations (MICs) mostly ranging from 2.0 to 16 µg/mL. One derivative, compound 4h, showed the most potent broad-spectrum activity, with a MIC value of 2.0 µg/mL against six of the tested strains. Its activity against Staphylococcus aureus and two drug-resistant strains (Methicillin-resistant Staphylococcus aureus and Quinolone-resistant Staphylococcus aureus) was found to be superior or equal to several positive control antibiotics. However, the compounds showed limited activity against Salmonella typhimurium and Pseudomonas aeruginosa.

Table 3: Antibacterial Activity (MIC, µg/mL) of a (2-chloroquinolin-3-yl)methyleneamino Guanidine Derivative (Compound 4h)

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus KCTC 503 | Positive | 2.0 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 2.0 |

| Quinolone-resistant S. aureus (QRSA) | Positive | 2.0 |

| Bacillus subtilis KCTC 1021 | Positive | 2.0 |

| Escherichia coli KCTC 2441 | Negative | 2.0 |

| Klebsiella pneumoniae KCTC 2242 | Negative | 2.0 |

| Salmonella typhimurium 2421 | Negative | >64 |

| Pseudomonas aeruginosa 2742 | Negative | >64 |

Based on the available research, there is limited specific information regarding the antifungal activity of this compound derivatives against fungal species such as Aspergillus spp., Monascus purpureus, and Penicillium citrinum. While related heterocyclic compounds like quinazolines have been investigated for antifungal properties against Aspergillus niger, dedicated studies on the efficacy of this compound derivatives against this specific panel of fungi are not extensively documented in the provided sources. nih.gov

The quinoline scaffold is a critical component in the development of new agents against Mycobacterium tuberculosis (Mtb). A novel series of 2-(quinolin-4-yloxy)acetamides was synthesized and evaluated for its ability to inhibit the growth of the Mtb H37Rv strain. Several of these derivatives demonstrated potent antitubercular activity, with MICs in the submicromolar range. The activity of these compounds is believed to be mediated through the targeting of the cytochrome bc₁ complex. Notably, select compounds were also effective against drug-resistant clinical isolates of Mtb and showed efficacy in a macrophage model of tuberculosis infection.

Another approach has involved the synthesis of 2,4-disubstituted quinolines. Within a series of these compounds, two derivatives were identified as the most active and were subsequently tested against an isoniazid-resistant strain of M. tuberculosis H37Rv. Both compounds displayed promising activity, achieving 92% and 95% inhibition at a concentration of 12.5 µg/mL.

Antiviral Applications

The quinoline core, particularly the 4-aminoquinoline structure found in the antimalarial drug chloroquine, has been a focal point for antiviral research. Chloroquine itself has demonstrated antiviral effects against the agent responsible for Severe Acute Respiratory Syndrome (SARS). Building on this, newer derivatives have been designed and tested for activity against other viruses, including SARS-CoV-2.

One study focused on the design of a novel chloroquine derivative, 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol, as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This research highlights the continued relevance of the chloroquinoline scaffold in the search for effective antiviral therapies. Furthermore, a broad review of quinoline derivatives has noted their potential activity against a wide range of viruses, including Zika virus, enterovirus, herpes virus, HIV, Ebola virus, hepatitis C virus, and MERS virus, demonstrating the versatility of this chemical class in antiviral drug discovery.

Anti-HIV Activity

While research into the anti-HIV activity of quinoline derivatives is ongoing, the specific evaluation of this compound derivatives in this context is still an emerging field. However, studies on structurally related 4-aminoquinoline compounds, such as chloroquine, have provided insights into potential mechanisms of action. Chloroquine has been shown to possess anti-HIV-1 activity at clinically achievable concentrations. Its mechanism is believed to be post-integrational, affecting the glycosylation of newly formed viral envelope glycoproteins, which in turn reduces the infectivity of the progeny virus. nih.gov This alteration of the gp120 glycoprotein (B1211001) has been observed to have a broad-spectrum effect against various HIV-1 subtypes and HIV-2. nih.gov

Furthermore, other synthetic quinoline derivatives have been designed and investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds bind to an allosteric site on the reverse transcriptase enzyme, a critical component for the replication of the HIV virus, thereby inhibiting its function. mdpi.com Computational docking studies have been employed to predict the binding interactions of these quinoline derivatives with the NNRTI binding pocket of the HIV-1 reverse transcriptase. mdpi.com While these findings are promising for the broader class of quinoline compounds, dedicated studies on this compound derivatives are necessary to fully elucidate their potential as anti-HIV agents.

Activity Against RNA Viruses (e.g., ZIKV, SARS-CoV-2)

The emergence of global threats from RNA viruses such as Zika virus (ZIKV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred research into broad-spectrum antiviral agents. The 4-aminoquinoline scaffold, present in this compound, has been a focal point of these investigations.

Chloroquine, a well-known 4-aminoquinoline, has demonstrated in vitro activity against ZIKV. mdpi.com Its proposed mechanism of action involves the inhibition of pH-dependent steps in the viral replication cycle, likely by interfering with the acidification of endosomes, which is crucial for viral entry and uncoating. mdpi.com Studies have shown that chloroquine can inhibit ZIKV infection in various cell lines, including Vero cells, human brain microvascular endothelial cells, and human neural stem cells, with EC50 values in the micromolar range. mdpi.com

In the context of the COVID-19 pandemic, both chloroquine and its derivative, hydroxychloroquine (B89500), were extensively studied for their potential anti-SARS-CoV-2 activity. The proposed mechanisms for their antiviral effect include the alkalinization of the phagolysosome, which may inhibit virus-cell fusion, and interference with the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2 into human cells. While initial in vitro studies showed promise, the clinical efficacy of these compounds for the treatment of COVID-19 has been a subject of extensive debate and further research. Other quinoline derivatives have also been synthesized and evaluated for their inhibitory potential against key SARS-CoV-2 proteins, such as the main protease (Mpro).

Table 1: In Vitro Anti-Zika Virus Activity of Chloroquine

| Cell Line | EC50 (µM) |

| Vero Cells | 9.82 |

| Human Brain Microvascular Endothelial Cells | 14.2 |

| Human Neural Stem Cells | 12.36 |

Data sourced from reference mdpi.com.

Antiprotozoal Activities Beyond Malaria

While the 4-aminoquinoline core is famously associated with antimalarial drugs, its derivatives have also shown significant promise against other protozoan parasites, notably Leishmania species, the causative agents of leishmaniasis.

Antileishmanial Activity (e.g., against Leishmania spp.)

Derivatives of this compound have been synthesized and evaluated for their efficacy against various Leishmania species, demonstrating activity against both the promastigote and amastigote stages of the parasite. The mechanism of action for some of these compounds appears to involve the induction of mitochondrial dysfunction in the parasite. This is characterized by a reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and parasite death.

For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have shown selective activity against Leishmania amazonensis. Compound 2a from one such study was found to be active against intracellular amastigotes with an IC50 of 8.1 µM and induced an oxidative imbalance in promastigotes. Another study on a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives reported that compounds 4b, 4c, and 4e exhibited a potential leishmanicidal effect against Leishmania mexicana promastigotes with IC50 values below 10 µM. These compounds were also shown to induce the collapse of the parasite's mitochondrial electrochemical membrane potential.

Table 2: Antileishmanial Activity of Selected this compound Derivatives

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) |

| Compound 2a | L. amazonensis | Amastigote | 8.1 |

| Compound 2c | L. amazonensis | Amastigote | 15.6 |

| Compound 4b | L. mexicana | Promastigote | < 10 |

| Compound 4c | L. mexicana | Promastigote | < 10 |

| Compound 4e | L. mexicana | Promastigote | < 10 |

Data compiled from cited research articles.

Neuroprotective Potential

Recent research has uncovered a novel and promising therapeutic application for this compound derivatives in the realm of neurodegenerative diseases, particularly Parkinson's disease.

Agonism of NR4A2 Nuclear Receptor for Neurodegenerative Disorders (e.g., Parkinson's Disease)

The nuclear receptor subfamily 4 group A member 2 (NR4A2), also known as Nurr1, is a crucial transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, the primary cell type lost in Parkinson's disease. As such, NR4A2 has emerged as a promising drug target for neuroprotective therapies.

A significant breakthrough in this area was the identification of compounds with a 4-amino-7-chloroquinoline scaffold as agonists of the NR4A2 nuclear receptor. Through high-throughput screening of FDA-approved drugs, the antimalarials amodiaquine (B18356) and chloroquine were found to directly bind to the ligand-binding domain (LBD) of NR4A2 and activate its transcriptional function. This agonistic activity enhances the expression of genes critical for dopamine (B1211576) neuron function and survival. These findings strongly suggest that the 4-amino-7-chloroquinoline structure is a key pharmacophore for the activation of Nurr1 and provides a framework for the development of novel neuroprotective agents for Parkinson's disease.

Other Reported Biological Activities

Beyond their applications in infectious and neurodegenerative diseases, derivatives of this compound have demonstrated a range of other important biological activities, including anticancer and antibacterial effects.

The cytotoxic potential of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives has been evaluated against several human cancer cell lines. researchgate.net Certain compounds within this series, particularly those with 2-hydroxyphenyl, pyridinyl, 5-nitrofuran-2-yl, and 5-nitrothiophen-2-yl substitutions, have shown good cytotoxic activity. researchgate.net These findings position this class of compounds as a valuable starting point for the development of new anticancer prototypes. researchgate.net Additionally, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and shown to inhibit the growth of various cancer cells, with some compounds demonstrating a favorable toxicity ratio between normal and tumor cells. mdpi.com

In the antibacterial domain, (2-chloroquinolin-3-yl)methyleneamino guanidine derivatives have been synthesized and shown to possess good inhibitory activities against a range of bacterial strains. sioc-journal.cn One compound in particular, 4h, exhibited broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) of 2.0 µg/mL against six different strains. sioc-journal.cn Notably, this compound's activity against Staphylococcus aureus and two drug-resistant strains (methicillin-resistant and quinolone-resistant S. aureus) was found to be superior or equal to that of several standard antibiotic drugs. sioc-journal.cn

Table 3: Antibacterial Activity of Compound 4h

| Bacterial Strain | MIC (µg/mL) |

| Multiple Strains | 2.0 |

Data sourced from reference sioc-journal.cn.

Antioxidant Capacity

Derivatives of 2-chloroquinoline (B121035) have been the subject of research to determine their capacity to mitigate oxidative stress. One study synthesized a series of 2-chlorobenzo[h]quinoline (B3188240) containing 2,4,5-trisubstituted imidazole (B134444) derivatives (4a-h) and evaluated their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.net Among the synthesized compounds, compounds 4a , 4d , and 4e demonstrated notable antioxidant activity in comparison to the other compounds in the series. researchgate.net

In a different study, quinoline-hydrazone and quinoline-benzimidazole derivatives were synthesized and assessed for their antioxidant properties via the DPPH assay. The results indicated that the quinoline-hydrazone derivative exhibited superior antioxidant activity when compared to the quinoline-benzimidazole derivative. nih.gov

The antioxidant potential of these derivatives is often attributed to their chemical structure, which can donate an electron or a hydrogen atom to stabilize free radicals. nih.gov The presence of specific substituent groups can significantly influence this activity. For instance, the number of hydroxyl (-OH) groups in phenolic compounds has been shown to have a positive correlation with their DPPH radical scavenging ability. nih.gov

Table 1: Antioxidant Activity of 2-Chloroquinoline Derivatives

| Compound | Test Method | Key Findings | Reference |

|---|---|---|---|

| 2-chlorobenzo[h]quinoline containing 2,4,5-trisubstituted imidazole derivatives (4a, 4d, 4e) | DPPH assay | Exhibited good antioxidant activity compared to other compounds in the series. | researchgate.net |

| Quinoline-hydrazone derivative | DPPH assay | Showed better antioxidant activity than the quinoline-benzimidazole derivative. | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory potential of 2-chloroquinoline derivatives has been investigated through various experimental models. A study involving Schiff bases of 2-chloroquinolin-3-yl-methylene-pyridin-2-amine (CMPA) and 2-chloroquinolin-3-yl-methylene-pyrazole-5-amine-3-thole (CMPT) and their palladium(II) complexes assessed their anti-inflammatory activity using the carrageenan-induced hind paw edema model in Wistar rats. The results indicated that the metal complexes exhibited a notable percentage of inhibition of edema. nih.gov

In another research endeavor, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (B50416) derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds displayed good anti-inflammatory activity. researchgate.net